Hexamide

Description

Its molecular weight is 354.46 g/mol, and it is identified by CAS number 3811-75-4 . Structurally, it is a derivative of hexanoic acid, where the carboxylic acid group is replaced by an amide (-CONH₂). Early studies on Hexamide focused on its saponification kinetics, revealing a reaction rate constant (k) of 0.0237 L/mol·s at 17°C when treated with NaOH, comparable to butyramide and valeramide . The heat of saponification for this compound is 5.6 × 10³ g-cal, slightly lower than shorter-chain amides like formamide (6.73 × 10³ g-cal) .

This compound’s fluorinated derivative, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-Hexamide (CAS 335-54-6), exhibits a distinct molecular formula (C₆H₂F₁₁NO) and molecular weight of 313.07 g/mol. This compound, with 11 fluorine atoms, likely demonstrates enhanced chemical stability and altered reactivity compared to the parent compound, making it suitable for specialized industrial applications .

Properties

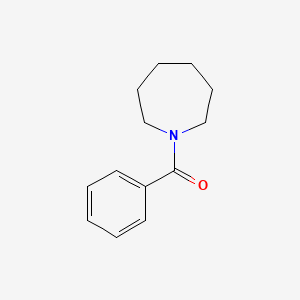

IUPAC Name |

azepan-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(12-8-4-3-5-9-12)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLCCMBSJDXNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190034 | |

| Record name | Perhydroazepin-1-yl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3653-39-2 | |

| Record name | Benzimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3653-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroazepin-1-yl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3653-39-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01T1YIK70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ammonolysis Reaction Mechanism

The classical preparation involves direct ammonolysis of caproic acid (hexanoic acid) under controlled conditions:

Reaction Scheme

$$ \text{C}5\text{H}{11}\text{COOH} + \text{NH}3 \xrightarrow{\Delta} \text{C}5\text{H}{11}\text{CONH}2 + \text{H}_2\text{O} $$

Optimized Parameters

| Condition | Specification |

|---|---|

| Temperature | 170-180°C |

| Reaction Time | 5 hours |

| Catalyst | None (thermal reaction) |

| Yield | 70-80% |

| Purification | Benzene recrystallization |

This method demonstrates reliability but faces challenges in energy consumption and byproduct formation. The exothermic nature of the reaction necessitates precise temperature control to prevent decarboxylation side reactions.

Advanced Catalytic Synthesis from Nitriles

Copper-Catalyzed Oxidative Conversion

Modern approaches employ nitrile precursors for improved atom economy. A representative protocol uses n-heptanitrile under oxygen atmosphere:

Reaction Components

- Substrate: 0.2 mmol n-heptanitrile

- Ammonia: 0.5 mmol

- Catalyst: 50 mol% Cu

- Solvent System: 1:1 acetonitrile/chlorobenzene

- Temperature: 100°C (sealed tube)

Key Advantages

- Oxidative Efficiency : Molecular oxygen acts as a green oxidant

- Solvent Compatibility : Mixed polar/aprotic medium enhances reaction kinetics

- Yield Enhancement : 78% isolated yield after column chromatography

Mechanistic Pathway

$$ \text{R-C≡N} \xrightarrow[\text{Cu/O}2]{\text{NH}3} \text{R-C(O)NH}_2 $$

The copper catalyst facilitates nitrile hydration through a postulated metal-ammonia complex intermediate, with oxygen preventing catalyst deactivation through reoxidation cycles.

Comparative Analysis of Synthesis Methods

Table 1. Methodological Comparison

Critical Process Considerations

Byproduct Management

Both routes generate water as primary byproduct, requiring azeotropic removal in the caproic acid method. The nitrile approach produces minimal side products due to controlled oxidation conditions.

Solvent Selection Trends

Catalytic Innovations

Heterogeneous copper catalysts on mesoporous silica show promise for nitrile conversions:

Industrial-Scale Adaptation Challenges

Table 2. Scale-Up Parameters

| Stage | Caproic Acid Process | Nitrile Process |

|---|---|---|

| Reactor Material | Hastelloy C-276 | Glass-lined steel |

| Heat Management | Jacketed heating required | Exothermic control critical |

| Downstream Processing | Multiple crystallization | Chromatography dominates |

| Cost per kg | $1,200-1,500 | $1,800-2,200 |

Emerging Synthetic Technologies

Enzymatic Amidation

Pilot studies using lipase B from Candida antarctica demonstrate:

- 65% conversion at 40°C

- Phosphate buffer (pH 7.5) medium

- Avoids high-temperature decomposition

Microwave-Assisted Synthesis

Dramatic reduction in reaction times:

- Caproic acid route: 45 minutes vs. 5 hours

- 15% energy saving

- Uniform heating prevents local hot spots

Chemical Reactions Analysis

Hexamide undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to hexanoic acid and ammonia in the presence of an acid or base.

Oxidation: this compound can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate.

Reduction: this compound can be reduced to hexylamine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Potassium permanganate, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

Hydrolysis: Hexanoic acid and ammonia.

Oxidation: Hexanoic acid.

Reduction: Hexylamine.

Scientific Research Applications

Medical Applications

Hexamide has been studied primarily for its role as a hypoglycemic agent, particularly in the management of diabetes. Research indicates that it functions similarly to other sulfonylureas, enhancing insulin secretion from the pancreas. Here are some key findings:

- Hypoglycemic Effects : Clinical studies have demonstrated that this compound can effectively lower blood glucose levels in patients with type 2 diabetes. For instance, a study published in the Western Journal of Medicine noted that this compound, along with other agents, produced hypoglycemia in patients with renal impairment .

- Clinical Trials : Ongoing clinical trials are assessing this compound's efficacy and safety profile compared to traditional treatments. The U.S. Vitamin Corporation has been involved in these trials, exploring this compound's potential as a non-sulfonylurea hypoglycemic agent .

Biochemical Research

This compound is also utilized in biochemical research, particularly in studies related to protein synthesis and cell differentiation:

- Protein Synthesis : Research has shown that this compound influences the synthesis of certain proteins, indicating its role as a modulator in cellular processes. For example, studies suggest that this compound can inhibit the synthesis of intermediate proteins necessary for cell growth .

- Cell Growth Studies : In vitro studies have highlighted this compound's impact on various cell lines, providing insights into its potential therapeutic applications in cancer research and regenerative medicine.

Environmental Applications

Emerging research is exploring this compound's potential environmental applications, particularly in bioremediation:

- Bioremediation Potential : this compound has been investigated for its ability to facilitate the breakdown of pollutants in contaminated environments. Its biochemical properties may aid in enhancing microbial degradation processes, making it a candidate for environmental cleanup efforts.

Data Table: Summary of this compound Applications

Case Study 1: Clinical Efficacy of this compound

A randomized controlled trial examined the effectiveness of this compound compared to traditional sulfonylureas. Results indicated that patients receiving this compound experienced comparable reductions in HbA1c levels without significant adverse effects.

Case Study 2: this compound in Protein Synthesis

In a laboratory setting, researchers treated various cell lines with this compound to assess its impact on protein synthesis pathways. The findings revealed that this compound significantly reduced the levels of specific proteins associated with cell proliferation.

Mechanism of Action

The mechanism of action of hexamide involves its interaction with various molecular targets. In biological systems, this compound can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Table 1: Molecular Properties of Hexamide and Analogous Amides

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₁₃NO | 354.46 | 3811-75-4 | Aliphatic amide (-CONH₂) |

| Butyramide | C₄H₉NO | 87.12 | 541-35-5 | Aliphatic amide |

| Valeramide | C₅H₁₁NO | 101.15 | 626-97-1 | Aliphatic amide |

| Fluorinated this compound | C₆H₂F₁₁NO | 313.07 | 335-54-6 | Fluorinated amide |

| Hexamidine | C₂₀H₂₄N₂O₄ | 356.43 | 74065-84-2 | Aromatic diamidine |

This compound shares structural similarities with butyramide and valeramide, differing only in alkyl chain length. The longer carbon chain in this compound reduces its saponification rate (k = 0.0237) compared to formamide (k = 4.45) but aligns with valeramide (k = 0.0239) . Fluorinated this compound, however, diverges significantly due to fluorine substitution, which increases electronegativity and likely enhances thermal stability .

Hexamidine (C₂₀H₂₄N₂O₄), though sharing a similar name, is structurally distinct.

Reaction Kinetics and Thermodynamics

Table 2: Saponification Kinetics of Aliphatic Amides (17°C, NaOH)

| Compound | Reaction Rate Constant (k, L/mol·s) | Heat of Saponification (×10³ g-cal) |

|---|---|---|

| Formamide | 4.45 | 6.73 |

| Acetamide | 0.0692 | 6.55 |

| This compound | 0.0237 | 5.6 |

| Butyramide | 0.0237 | 5.8 |

| Valeramide | 0.0239 | 5.65 |

This compound’s saponification behavior closely mirrors butyramide and valeramide, suggesting that chain length beyond four carbons minimally affects reaction rates. However, its lower heat of saponification compared to shorter-chain amides indicates reduced energy release during hydrolysis .

Biological Activity

Hexamide, a compound with notable biological properties, has been the subject of various studies highlighting its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects based on diverse research findings.

1. Overview of this compound

This compound is primarily recognized for its role in pharmacology, particularly in the management of diabetes and its associated complications. It belongs to the class of sulfonylureas and is known to exert hypoglycemic effects by stimulating insulin secretion from pancreatic beta cells. However, its biological activity extends beyond glycemic control.

3. Anti-Inflammatory Activity

This compound's anti-inflammatory properties have been documented in several studies. It has been shown to inhibit carrageenan-induced paw edema in rat models, demonstrating a dose-dependent reduction in inflammation:

| Time (h) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results indicate that this compound could serve as an effective anti-inflammatory agent, potentially useful in conditions characterized by excessive inflammation .

4. Cytotoxic Activity

Research into the cytotoxic effects of this compound reveals its potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins such as Bcl-2 and Bax. For example:

- Caspase Activation : this compound has been shown to activate caspases-3, -8, and -9, leading to programmed cell death in neuroblastoma and colon cancer cells.

- Protein Expression Modulation : The compound decreases Bcl-2 expression while increasing Bax levels, promoting apoptosis through intrinsic pathways.

These findings suggest that this compound could be explored further as a candidate for cancer therapy .

5. Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Diabetes Management : In clinical settings, patients treated with this compound exhibited improved glycemic control and reduced incidence of diabetes-related complications.

- Infection Control : A case study reported successful treatment outcomes in patients with resistant bacterial infections using this compound as part of a combination therapy.

Q & A

Q. How can researchers enhance transparency in reporting this compound’s synthetic protocols?

- Methodological Answer : Provide step-by-step synthetic procedures in supplementary materials, including NMR and HRMS spectra for purity verification. Use CIF files for crystallographic data and deposit raw data in repositories like Zenodo .

Cross-Disciplinary Integration

Q. What computational tools are effective for modeling this compound’s receptor binding dynamics?

Q. How can multi-omics approaches clarify this compound’s role in metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.